
Antifungal agent 73
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 73 is a potent compound used to combat fungal infections. It is known for its efficacy against a wide range of fungal pathogens, making it a valuable tool in both clinical and agricultural settings. This compound is particularly effective in treating infections caused by Candida, Aspergillus, and other pathogenic fungi.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 73 typically involves a multi-step process. One common method includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure undergoes various functional group modifications, such as halogenation, methylation, or hydroxylation, to enhance its antifungal properties.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and efficacy.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Antifungal agent 73 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with enhanced antifungal activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, such as halogenation or alkylation, are commonly used to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Aplicaciones Científicas De Investigación
Antifungal agent 73 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the interaction between antifungal agents and fungal cells.
Medicine: Investigated for its potential to treat systemic and superficial fungal infections, particularly in immunocompromised patients.
Industry: Utilized in agricultural settings to protect crops from fungal infections, thereby improving yield and quality.
Mecanismo De Acción
Antifungal agent 73 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell death. This mechanism is similar to that of other polyene antifungal agents, but this compound has unique structural features that enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Amphotericin B: A well-known polyene antifungal agent with a similar mechanism of action.
Nystatin: Another polyene antifungal used primarily for topical applications.
Azoles: A class of antifungal agents that inhibit ergosterol synthesis but have a different mechanism of action compared to polyenes.
Uniqueness of Antifungal agent 73
This compound stands out due to its enhanced binding affinity to ergosterol and its broad-spectrum activity against various fungal pathogens. Additionally, it has a lower toxicity profile compared to some other antifungal agents, making it a safer option for clinical use.
Propiedades
Fórmula molecular |
C21H16Cl2N2O3 |
|---|---|
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
7-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]methyl]chromen-2-one |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-16-4-5-17(18(23)10-16)20(11-25-8-7-24-13-25)27-12-14-1-2-15-3-6-21(26)28-19(15)9-14/h1-10,13,20H,11-12H2 |
Clave InChI |
VKWSRUWNMWEHHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)O2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


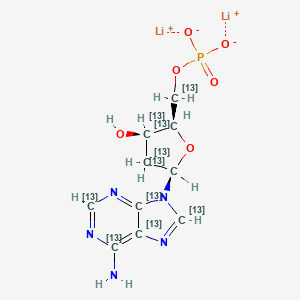
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)

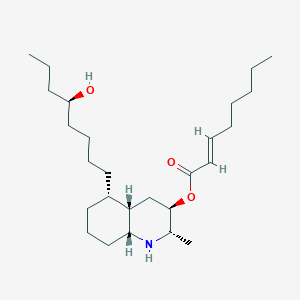

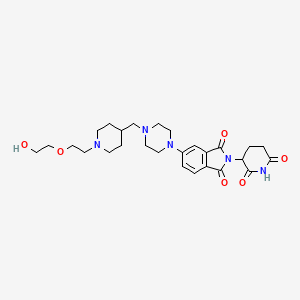




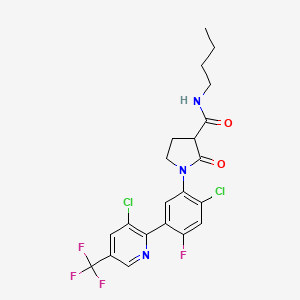

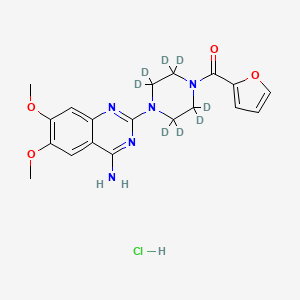
![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)
